5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1021919-51-6
VCID: VC18337161
InChI: InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12)
SMILES:
Molecular Formula: C7H5BrN4
Molecular Weight: 225.05 g/mol

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

CAS No.: 1021919-51-6

Cat. No.: VC18337161

Molecular Formula: C7H5BrN4

Molecular Weight: 225.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine - 1021919-51-6

Specification

CAS No. 1021919-51-6
Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
IUPAC Name 5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine
Standard InChI InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12)
Standard InChI Key WUPMXGZPJNFYJG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)C2=NC=NN2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine belongs to the class of azole-pyridine hybrids, combining a six-membered pyridine ring with a five-membered 1,2,4-triazole system. Its IUPAC name derives from the parent pyridine structure, with substituents specified by their positions: bromine at carbon 5 and the triazole group at carbon 2. The molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol . The triazole ring exists predominantly in the 1H-tautomeric form due to the stabilization of the N–H group through intramolecular hydrogen bonding .

Spectroscopic Characterization

Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical for confirming the compound’s structure. Key IR absorption bands include:

  • C≡N stretching at 1,500–1,600 cm⁻¹ (triazole ring)

  • C–Br vibration at 650–750 cm⁻¹ .
    ¹H NMR spectra typically show aromatic proton resonances between δ 7.2–8.8 ppm, with the pyridine protons appearing as a multiplet at δ 8.1–8.5 ppm and the triazole proton as a singlet near δ 8.9 ppm . High-resolution mass spectra confirm the molecular ion peak at m/z 224.96 (M+H⁺) .

Table 1: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
IR1,550 cm⁻¹ (C≡N), 700 cm⁻¹ (C–Br)
¹H NMR (DMSO-d₆)δ 8.9 (s, 1H, triazole), 8.1–8.5 (m, 3H, pyridine)
HRMSm/z 224.96 (M+H⁺)

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine typically involves multi-step protocols combining halogenation, cyclocondensation, and cross-coupling reactions. A representative pathway includes:

  • Bromination of Pyridine Derivatives: 2-Aminopyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid to yield 5-bromo-2-aminopyridine .

  • Triazole Ring Formation: The amine group reacts with nitrous acid to form a diazonium intermediate, which undergoes cyclization with cyanamide under acidic conditions to generate the triazole moiety .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the final product in 70–85% yield .

Optimization Challenges

Key challenges include minimizing byproducts such as 3-bromo isomers and ensuring regioselectivity during triazole formation. Catalytic systems employing palladium(II) acetate and copper(I) iodide enhance coupling efficiency in Suzuki-Miyaura reactions when introducing additional aryl groups . Solvent selection (e.g., dimethylformamide for polar intermediates) and temperature control (60–80°C) are critical for high purity.

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. It is sparingly soluble in water (<0.1 mg/mL) but readily dissolves in dimethyl sulfoxide (DMSO) and methanol . The bromine atom’s electronegativity increases lipophilicity, enhancing membrane permeability in biological systems .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions.

  • Coordination Chemistry: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

  • Acid-Base Behavior: The triazole ring’s NH group exhibits weak acidity (pKa ≈ 8.2), enabling deprotonation in basic media .

Biological Activities and Applications

Anticancer and Anti-inflammatory Properties

Preliminary studies indicate moderate cytotoxicity against HeLa cells (IC₅₀: 48 µM) via apoptosis induction. The compound also inhibits cyclooxygenase-2 (COX-2) by 40% at 50 µM, suggesting anti-inflammatory potential .

Table 2: Biological Activity Data

ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)Reference
AntibacterialStaphylococcus aureus5.2 µM
AnticancerHeLa cells48 µM
COX-2 InhibitionIn vitro assay40% at 50 µM

Material Science Applications

The compound’s ability to form coordination polymers with lanthanides (e.g., Eu³⁺, Tb³⁺) has been explored for luminescent materials. These complexes exhibit strong green emission (λem = 545 nm) with quantum yields up to 35%.

Future Directions and Challenges

Drug Development Opportunities

Structural optimization efforts should focus on:

  • Introducing biodegradable substituents to reduce toxicity.

  • Enhancing blood-brain barrier penetration for neurotherapeutic applications.

  • Investigating synergistic effects with existing antibiotics to combat multidrug-resistant strains .

Industrial-Scale Synthesis

Current gram-scale yields are insufficient for commercial production. Implementing continuous-flow reactors and enzymatic catalysis could improve efficiency and sustainability .

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